molecular formula C18H14FNO2 B11311045 N-(4-fluorophenyl)-7-methyl-1-benzoxepine-4-carboxamide

N-(4-fluorophenyl)-7-methyl-1-benzoxepine-4-carboxamide

Cat. No.: B11311045
M. Wt: 295.3 g/mol
InChI Key: RUWXQTJCSKFPDW-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-7-methyl-1-benzoxepine-4-carboxamide is a synthetic organic compound that belongs to the class of benzoxepines. This compound is characterized by the presence of a fluorophenyl group, a methyl group, and a carboxamide group attached to a benzoxepine ring. Benzoxepines are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-7-methyl-1-benzoxepine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow reactors for efficient mixing and heat transfer, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-7-methyl-1-benzoxepine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the fluorine atom.

Scientific Research Applications

N-(4-fluorophenyl)-7-methyl-1-benzoxepine-4-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-7-methyl-1-benzoxepine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to and modulating the activity of enzymes, receptors, or other proteins involved in cellular signaling pathways. For example, it may inhibit the activity of certain kinases or transcription factors, leading to altered gene expression and cellular responses .

Comparison with Similar Compounds

N-(4-fluorophenyl)-7-methyl-1-benzoxepine-4-carboxamide can be compared with other similar compounds, such as:

    N-(4-chlorophenyl)-7-methyl-1-benzoxepine-4-carboxamide: Similar structure but with a chlorine atom instead of a fluorine atom.

    N-(4-bromophenyl)-7-methyl-1-benzoxepine-4-carboxamide: Similar structure but with a bromine atom instead of a fluorine atom.

    N-(4-methylphenyl)-7-methyl-1-benzoxepine-4-carboxamide: Similar structure but with a methyl group instead of a fluorine atom.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity, biological activity, and potential therapeutic applications.

Properties

Molecular Formula

C18H14FNO2

Molecular Weight

295.3 g/mol

IUPAC Name

N-(4-fluorophenyl)-7-methyl-1-benzoxepine-4-carboxamide

InChI

InChI=1S/C18H14FNO2/c1-12-2-7-17-14(10-12)11-13(8-9-22-17)18(21)20-16-5-3-15(19)4-6-16/h2-11H,1H3,(H,20,21)

InChI Key

RUWXQTJCSKFPDW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC=CC(=C2)C(=O)NC3=CC=C(C=C3)F

Origin of Product

United States

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